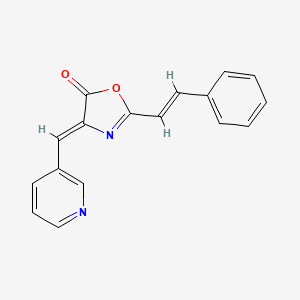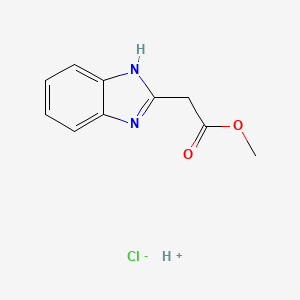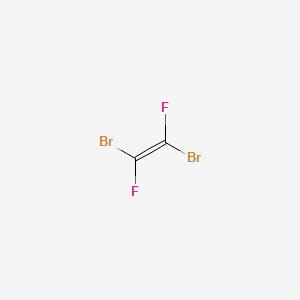
(E/Z)-1,2-Dibromo-1,2-difluoroethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-1,2-Dibromo-1,2-difluoroethylene is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a carbon-carbon double bond. This compound exhibits geometric isomerism, existing in two distinct forms: the E-isomer and the Z-isomer. The E/Z notation is derived from the German words “entgegen” (opposite) and “zusammen” (together), indicating the relative positions of the substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-1,2-Dibromo-1,2-difluoroethylene typically involves the halogenation of 1,2-difluoroethylene. This process can be carried out using bromine (Br2) under controlled conditions to ensure the formation of the desired isomers. The reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the desired isomers. The separation of E and Z isomers can be achieved through techniques such as fractional distillation or chromatography.
化学反応の分析
Types of Reactions: (E/Z)-1,2-Dibromo-1,2-difluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2) to form dihaloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluoroalkenes.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Substitution: Formation of 1,2-difluoroethylene derivatives.
Addition: Formation of 1,2-dibromo-1,2-difluoroethane.
Elimination: Formation of 1,2-difluoroethylene.
科学的研究の応用
(E/Z)-1,2-Dibromo-1,2-difluoroethylene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of (E/Z)-1,2-Dibromo-1,2-difluoroethylene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which can affect the compound’s biological activity and efficacy.
類似化合物との比較
1,2-Dibromoethylene: Lacks fluorine atoms, resulting in different reactivity and applications.
1,2-Difluoroethylene: Lacks bromine atoms, leading to distinct chemical properties.
1-Bromo-2-fluoroethylene: Contains only one bromine and one fluorine atom, offering a different balance of reactivity.
Uniqueness: (E/Z)-1,2-Dibromo-1,2-difluoroethylene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. This dual halogenation allows for versatile reactivity and a wide range of applications in various fields.
特性
IUPAC Name |
(E)-1,2-dibromo-1,2-difluoroethene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F2/c3-1(5)2(4)6/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFLOWGZBUEIE-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/F)\Br)(\F)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-21-7 |
Source


|
| Record name | 1,2-Dibromodifluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
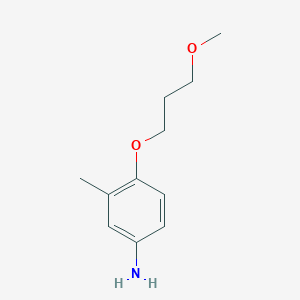
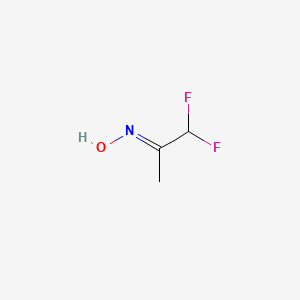
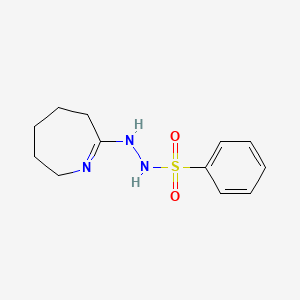
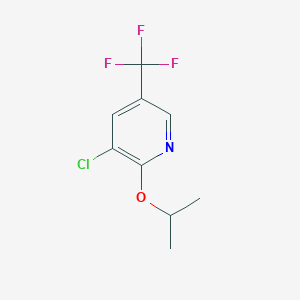
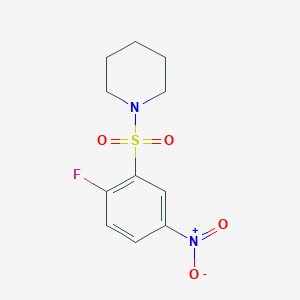
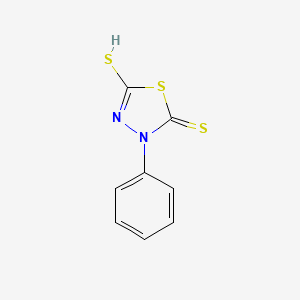
![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl](/img/structure/B7805942.png)
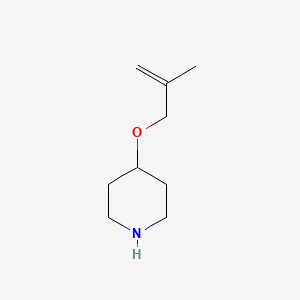
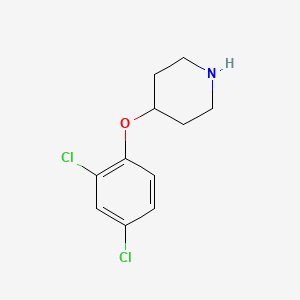
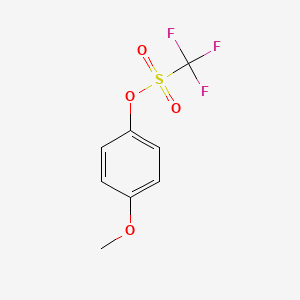
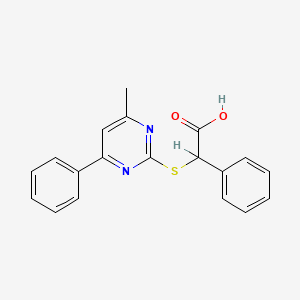
![2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7806000.png)
